molecular formula C19H14O5 B500494 2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate CAS No. 923150-25-8

2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate

Cat. No.: B500494
CAS No.: 923150-25-8
M. Wt: 322.3g/mol
InChI Key: GSCOGDPLOVPZGN-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate is an organic compound that features a naphthalene ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-(2-naphthyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups on the benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2-(2-naphthyl)-2-hydroxyethyl 2,4-dihydroxybenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The aromatic rings in the compound can also participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Naphthyl)-2-oxoethyl benzoate
  • 2-(2-Naphthyl)-2-oxoethyl 4-hydroxybenzoate
  • 2-(2-Naphthyl)-2-oxoethyl 3,4-dihydroxybenzoate

Uniqueness

2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate is unique due to the presence of both naphthalene and dihydroxybenzoate moieties, which confer distinct chemical reactivity and biological activity. The hydroxyl groups on the benzoate ring enhance its solubility and potential for hydrogen bonding, making it a versatile compound for various applications.

Properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 2,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c20-15-7-8-16(17(21)10-15)19(23)24-11-18(22)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,20-21H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCOGDPLOVPZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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